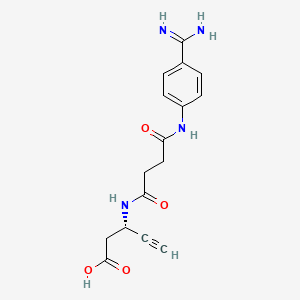
Xemilofiban acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SC-54701A is the active metabolite of the compound xemilofiban, which is a glycoprotein IIb/IIIa antagonist. This compound is known for its role in inhibiting platelet aggregation, making it a significant player in the field of cardiovascular research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SC-54701A involves a series of chemical reactions starting from (trimethylsilyl)acetylene. The process includes six steps and achieves an overall yield of 19% . The synthetic route is designed to be efficient and cost-effective, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of SC-54701A follows the same synthetic route but is scaled up to meet the demands of pharmaceutical manufacturing. The process is optimized to ensure high yield and purity, adhering to stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
SC-54701A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.
Scientific Research Applications
SC-54701A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycoprotein IIb/IIIa antagonists.
Biology: Investigated for its role in inhibiting platelet aggregation and its effects on cellular processes.
Medicine: Explored for its potential in treating cardiovascular diseases, particularly in preventing thrombosis.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
SC-54701A exerts its effects by binding to the glycoprotein IIb/IIIa receptor on the surface of platelets. This binding inhibits the interaction between fibrinogen and the receptor, preventing platelet aggregation. The molecular targets involved in this process include the glycoprotein IIb/IIIa receptor and fibrinogen .
Comparison with Similar Compounds
Similar Compounds
Xemilofiban: The prodrug form of SC-54701A, which is converted to SC-54701A in the body.
Orbofiban: Another glycoprotein IIb/IIIa antagonist with similar properties.
Sibrafiban: A compound with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
SC-54701A is unique due to its high potency and specificity for the glycoprotein IIb/IIIa receptor. Its efficient synthesis and favorable pharmacokinetic profile make it a valuable compound for both research and therapeutic applications.
Properties
CAS No. |
149193-61-3 |
|---|---|
Molecular Formula |
C16H18N4O4 |
Molecular Weight |
330.34 g/mol |
IUPAC Name |
(3S)-3-[[4-(4-carbamimidoylanilino)-4-oxobutanoyl]amino]pent-4-ynoic acid |
InChI |
InChI=1S/C16H18N4O4/c1-2-11(9-15(23)24)19-13(21)7-8-14(22)20-12-5-3-10(4-6-12)16(17)18/h1,3-6,11H,7-9H2,(H3,17,18)(H,19,21)(H,20,22)(H,23,24)/t11-/m1/s1 |
InChI Key |
OUZLOTRPGMFLPN-LLVKDONJSA-N |
SMILES |
C#CC(CC(=O)O)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N |
Isomeric SMILES |
C#C[C@H](CC(=O)O)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N |
Canonical SMILES |
C#CC(CC(=O)O)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N |
Synonyms |
3S-((4-(4-(aminoiminomethyl)phenyl)amino)-1,4-dioxobutylamino)-4-pentynoate monohydrochloride SC 54701 SC 54701A SC-54701 SC-54701A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















